Erinacine B is a bioactive compound derived from the fruiting bodies and mycelia of the medicinal mushroom Hericium erinaceum, commonly known as lion's mane mushroom. This compound belongs to a class of compounds known as cyathane diterpenoids, which are recognized for their neuroprotective properties and potential therapeutic applications in neurodegenerative diseases. Erinacine B has garnered attention for its ability to stimulate nerve growth factor synthesis, which is crucial for the survival and maintenance of neurons.
Erinacine B is primarily extracted from Hericium erinaceum, a fungus that has been used in traditional medicine for centuries. The mushroom is known not only for its culinary uses but also for its medicinal properties, particularly in enhancing cognitive function and promoting nerve health. The extraction of erinacine B typically involves culturing the mushroom under specific conditions to maximize yield.
Erinacine B can be classified as follows:
The synthesis of erinacine B has been explored through various methods, including both natural extraction and total synthesis techniques. The natural extraction involves culturing Hericium erinaceum and using solvents like ethanol or ethyl acetate to isolate the compound from the mycelial biomass.
Erinacine B features a complex molecular structure characterized by multiple rings and functional groups. Its structural representation includes:
Erinacine B participates in various chemical reactions, particularly those involving oxidation and reduction processes that modify its functional groups. For instance, it can undergo acetylation to form derivatives that may enhance its bioactivity or stability.
Erinacine B exerts its biological effects primarily through the stimulation of nerve growth factor synthesis. This process involves:
Studies have shown that erinacine B significantly increases nerve growth factor levels in vitro, suggesting its potential as a therapeutic agent for neurodegenerative conditions .
Erinacine B has several promising applications in scientific research and medicine:
Erinacine B is a cyathane-type diterpenoid characterized by the molecular formula C₂₅H₃₆O₆ and a molecular weight of 432.5 g/mol [1] [10]. It belongs to a broader class of fungal secondary metabolites distinguished by a tricyclic cyathane core featuring fused 5-6-7 membered rings with characteristic angular methyl groups at C-8 and C-9. The structure incorporates multiple chiral centers (9 defined stereocenters) with an absolute configuration established as (3aR,5aR,6R,7R,10aR) [10]. Key functional groups include an aldehyde moiety at C-12 and a β-D-xylopyranose unit glycosidically linked at C-6/C-7, differentiating it from simpler aglycone cyathanes. Its isomeric SMILES representation (CC(C)C1=C2[C@H]3CC=C(C=O)[C@H]4O[C@@H]5C@@HC@HCO[C@H]5O[C@@H]4[C@]3(C)CC[C@@]2(C)CC1) underscores its stereochemical complexity [10]. This structural framework underpins its unique bioactivity profile among neurotrophic diterpenoids.
Erinacine B is exclusively biosynthesized in the mycelial stage of Hericium erinaceus (Lion’s Mane mushroom), with negligible production in fruit bodies [8]. Biosynthesis initiates with the formation of geranylgeranyl diphosphate (GGPP), catalyzed by the enzyme geranylgeranyl diphosphate synthase (EriE). This precursor undergoes cyclization via cyathane synthase to form the core scaffold. Critical oxidative modifications are mediated by a FAD-dependent oxidase (EriM), which introduces key aldehyde functionalities [2]. Glycosylation is accomplished by a UDP-glycosyltransferase (EriJ), attaching the xylose unit to the cyathane aglycone [8].
Table 1: Key Enzymes in Erinacine B Biosynthesis
Gene | Enzyme Class | Function in Pathway |
---|---|---|
eriE | GGPP synthase | Produces diterpenoid precursor GGPP |
eriM | FAD-dependent oxidase | Introduces aldehyde functionality |
eriJ | UDP-glycosyltransferase | Attaches xylopyranose to cyathane core |
eriC | Cytochrome P450 | Mediates late-stage oxidations |
Substrate composition critically influences yield: Complex media (dextrose, oatmeal, lactalbumin hydrolysate) enhances overall erinacine production, while Minimal media (malt extract, ammonium nitrate) shifts the profile toward precursors like erinacine Q [8]. Transcriptomic analyses confirm that eri gene expression is significantly upregulated in mycelium versus fruit body tissue (p<0.01), explaining the tissue-specific accumulation [8].
Erinacine B was first isolated in 1994 alongside erinacines A and C from cultured Hericium erinaceus mycelia by Kawagishi et al. [6] . This discovery emerged from targeted screening for nerve growth factor (NGF)-inducing compounds – a critical therapeutic target for neurodegenerative diseases. Initial bioassays demonstrated erinacine B’s potent stimulation of NGF synthesis in vitro at nanomolar concentrations, exceeding the activity of many known neurotrophins . This seminal work positioned fungal diterpenoids as a novel class of neurotrophic agents and catalyzed extensive research into their mechanisms. The compound’s structural elucidation represented a milestone in fungal natural product chemistry due to its complex stereochemistry and glycosylation pattern, later confirmed by total synthesis efforts [6].
Table 2: Historical Research Milestones for Erinacine B
Year | Discovery | Significance |
---|---|---|
1994 | Isolation from H. erinaceus mycelia [6] | First identification and NGF activity report |
1996 | Total synthesis of Erinacine A achieved [6] | Validated structural assignment of cyathanes |
2021 | EriM oxidase characterization [2] | Elucidated key biosynthetic oxidation step |
2024 | Identification as Erinacine A metabolite [3] | Revealed in vivo metabolic interconversion |
Among >20 characterized erinacines, erinacine B occupies a distinct position due to its C-6/C-7 xylosylation and aldehyde group at C-12. Unlike non-glycosylated analogs (e.g., erinacine S), its sugar moiety enhances hydrophilicity, influencing blood-brain barrier permeability [3] [6]. Pharmacokinetically, it functions as an active metabolite of erinacine A – studies in Landrace pigs showed rising erinacine B concentrations in plasma and brain tissue as erinacine A declined [3]. Structurally, it differs from erinacine C (lacking the C-12 aldehyde) and erinacine A (epimeric at C-6) [6] [10].
Functionally, while many erinacines exhibit neurotrophic activity, erinacine B’s potency is exceptional. In comparative biosynthetic studies, it represented >15% of total cyathanes in mycelia grown in xylose-rich substrates [8]. Its role extends beyond primary bioactivity: recent work suggests it may serve as a biosynthetic intermediate for more oxidized erinacines (e.g., erinacine P) via EriC-mediated hydroxylation [8].
Table 3: Key Erinacines Structurally Related to Erinacine B
Compound | Molecular Formula | Structural Distinctions from Erinacine B | Primary Bioactivity |
---|---|---|---|
Erinacine A | C₂₅H₃₆O₆ | Epimeric at C-6, ketone at C-12 | NGF synthesis induction |
Erinacine C | C₂₅H₃₈O₆ | Reduced aldehyde to alcohol at C-12 | Moderate neurotrophic activity |
Erinacine S | C₂₅H₃₈O₅ | Non-glycosylated, alcohol at C-6/C-7 | Blood-brain barrier penetration |
Erinacine Q | C₂₅H₃₈O₄ | Aglycone precursor lacking xylose and aldehyde | Biosynthetic intermediate |
Note: Data compiled from PubChem [1], NCBI [10], and biosynthetic studies [8].
Concluding Remarks
Erinacine B exemplifies the chemical ingenuity of fungal metabolism, merging complex terpenoid architecture with bioactive glycosylation. Its mycelium-specific biosynthesis, historical significance in NGF research, and metabolic relationship to other erinacines position it as both a compelling pharmacological lead and a benchmark for understanding cyathane diversification. Ongoing research into its biosynthetic enzymes and in vivo pharmacokinetics promises to unlock its full therapeutic potential.
Table 4: Erinacine B at a Glance
Property | Characteristic |
---|---|
IUPAC Name | (3aR,5aR,6R,7R,10aR)-8-Formyl-2,3,3a,4,5,5a,6,7,10,10a-decahydro-3a,5a-dimethyl-1-(1-methylethyl)-6,7-diyl-β-D-xylopyranose |
Natural Source | Hericium erinaceus mycelium |
Biosynthetic Cluster | eri genes (e.g., eriE, eriM, eriJ) |
Key Structural Features | Cyathane core, C-12 aldehyde, β-D-xylopyranoside |
Primary Bioactivity | Stimulation of nerve growth factor (NGF) synthesis |
Research Status | Preclinical metabolite/pharmacology studies |
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0